molecular formula C16H21NO2 B12672337 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 93841-57-7

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B12672337
CAS No.: 93841-57-7
M. Wt: 259.34 g/mol
InChI Key: KUQFLKWSSWDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a dioxolane moiety

Preparation Methods

The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves multiple steps. One common synthetic route includes the reaction of a benzyl halide with a tetrahydropyridine derivative under basic conditions. The dioxolane ring is then introduced through a subsequent reaction with a suitable diol and an acid catalyst . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation .

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine include:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in its analogs.

Properties

CAS No.

93841-57-7

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-benzyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C16H21NO2/c1-16(18-11-12-19-16)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-7H,8-13H2,1H3

InChI Key

KUQFLKWSSWDYEK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.